

Target Identification Strategy: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

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Compound of Interest

Compound Name: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Cat. No.: B299479

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Executive Summary

The compound **2-cyclohexyl-N-(2-phenoxyethyl)acetamide** represents a classic "privileged scaffold" often identified in phenotypic high-throughput screens (HTS) for analgesia, inflammation, or ion channel modulation. Its structure—comprising a lipophilic cyclohexyl tail, a polar amide linker, and an aromatic phenoxyethyl headgroup—places it within the chemical space of TRP channel modulators (e.g., TRPM8, TRPV1), Sigma receptor ligands, and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

This guide details the authoritative workflow for identifying the biological target of this specific molecule. Moving beyond simple in silico prediction, we define a rigorous experimental path from Label-Free Target Engagement to Chemical Probe Proteomics.

Structural Analysis & Pharmacophore Mapping

Before initiating wet-lab protocols, the molecule must be analyzed to prioritize target classes. The structure of **2-cyclohexyl-N-(2-phenoxyethyl)acetamide** contains three distinct pharmacophoric elements:

Structural Domain	Chemical Property	Potential Biological Interaction
Cyclohexyl Group	Lipophilic, bulky aliphatic	Hydrophobic pocket occupancy (e.g., TRP channel transmembrane domains).
Acetamide Linker	H-bond donor/acceptor	Directional binding; mimics peptide bonds or endocannabinoid linkages.
Phenoxyethyl Group	Aromatic, flexible ether	-stacking interactions; typical of GPCR or ion channel pore blockers.

Hypothesis Generation: Based on structural homology to known bioactive libraries (ChEMBL/PubChem), the primary target classes for this chemotype are:

- Transient Receptor Potential (TRP) Channels: The cyclohexyl-amide motif is structurally homologous to "cooling agents" (e.g., WS-3, Icilin) and TRPV1 antagonists.
- Serine Hydrolases: The amide bond can mimic substrates for enzymes like FAAH or MAGL.
- Sigma-1 Receptors: The combination of a lipophilic core and a basic nitrogen (or amide equivalent) often drives Sigma-1 affinity.

Phase 1: Label-Free Target Engagement (The "Fast" Path)

To avoid the latency of chemical synthesis, the first phase utilizes Thermal Proteome Profiling (TPP). This method relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ().

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if the compound engages a target in intact cells without chemical modification.

- Cell Preparation: Harvest relevant cell lines (e.g., HEK293 or differentiated neurons). Wash with PBS containing protease inhibitors.
- Compound Incubation:
 - Test Arm: Incubate cells with 10 μ M **2-cyclohexyl-N-(2-phenoxyethyl)acetamide** for 1 hour at 37°C.
 - Control Arm: Incubate with DMSO vehicle.
- Thermal Challenge: Aliquot cells into PCR tubes. Heat individually across a gradient () for 3 minutes.
- Lysis & Separation: Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g for 20 mins to pellet precipitated (denatured) proteins.
- Quantification: Analyze the soluble fraction via quantitative Mass Spectrometry (LC-MS/MS) using TMT labeling.

Data Interpretation: A "hit" is defined as a protein showing a significant shift in the melting curve () in the treated vs. vehicle samples.

Phase 2: Chemical Probe Design & Chemoproteomics

If label-free methods yield low-confidence hits (common for membrane proteins), a Photo-Affinity Labeling (PAL) strategy is required. This involves modifying the parent molecule to create a "trifunctional probe."

Probe Engineering Strategy

For **2-cyclohexyl-N-(2-phenoxyethyl)acetamide**, the probe design must preserve the pharmacophore.

- Attachment Point: The para-position of the phenoxy ring is the optimal site for modification, as the cyclohexyl group is likely buried in a hydrophobic pocket.
- Photo-reactive Group: A Diazirine minimal tag is preferred over benzophenone to minimize steric bulk.
- Click Handle: A terminal Alkyne for copper-catalyzed click chemistry (CuAAC).

Proposed Probe Structure: 2-cyclohexyl-N-(2-(4-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)phenoxy)ethyl)acetamide

Workflow: Activity-Based Protein Profiling (ABPP)



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Figure 1: Photo-affinity labeling workflow.[1] The probe is incubated with cells +/- excess parent compound (competition) to distinguish specific from non-specific binding.

Phase 3: Functional Validation & Mechanism

Once a candidate target (e.g., TRPM8) is identified via proteomics, it must be validated functionally.

Genetic Validation (CRISPR/Cas9)

Protocol:

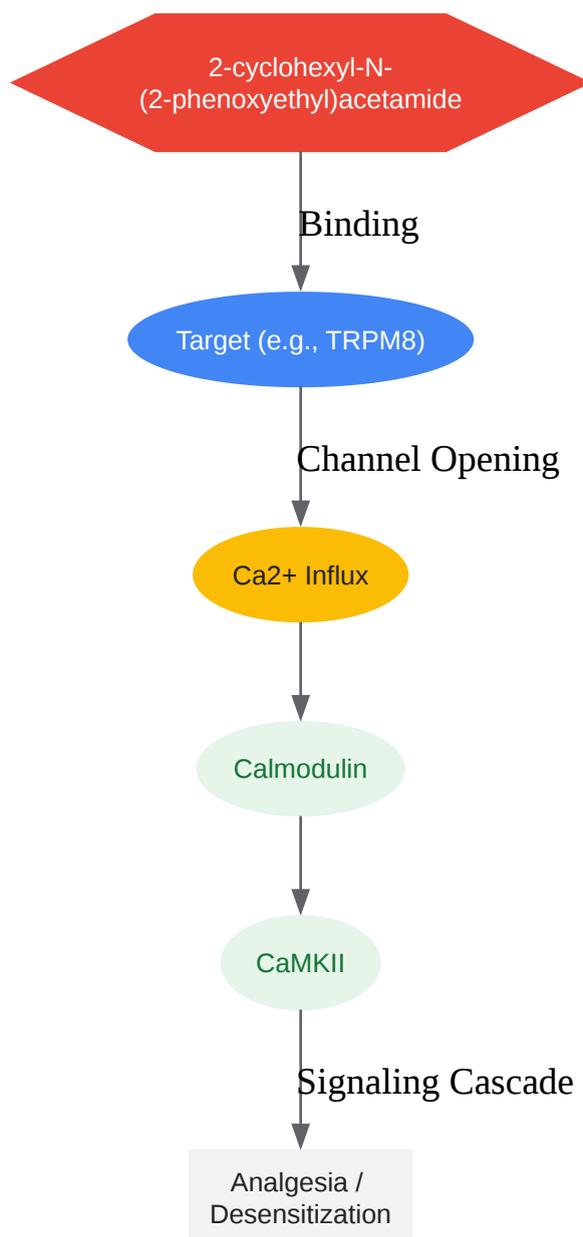
- Generate a CRISPR-Cas9 knockout (KO) cell line for the candidate target.
- Phenotypic Rescue: Treat Wild-Type (WT) and KO cells with **2-cyclohexyl-N-(2-phenoxyethyl)acetamide**.

- Result: If the compound's effect (e.g., calcium influx, cell death) is abolished in the KO line, the target is validated.

Mechanistic Pathway Analysis

Assuming the target is a TRP channel (based on structure), the downstream signaling involves Calcium (

) flux.



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Figure 2: Hypothetical signaling cascade. The compound binds the transmembrane target, triggering calcium influx and downstream kinase activation.

Summary of Key Data Points

Parameter	Value / Method	Rationale
Molecular Weight	~261.36 Da	CNS penetrant; fragment-like.
cLogP	~3.5 - 4.0	High lipophilicity suggests membrane protein target.
Primary Screen	TPP / CETSA	unbiased, label-free target discovery.
Secondary Screen	Photo-affinity (PAL)	Covalent capture of low-affinity/transient interactions.
Validation	CRISPR KO	Definitive link between target and phenotype.

References

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Sources

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